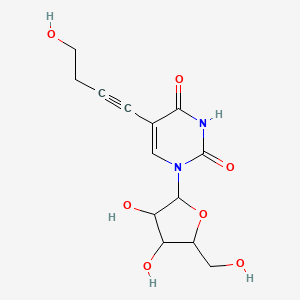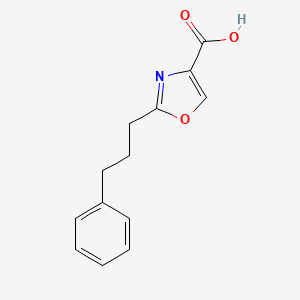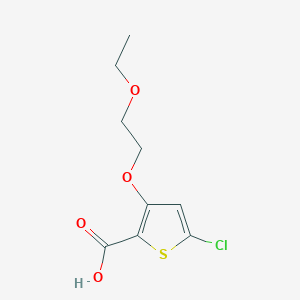
5'-Uridylic acid, 2'-deoxy-2'-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Uridylic acid, 2’-deoxy-2’-fluoro- is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is structurally similar to natural nucleosides but contains a fluorine atom at the 2’ position, which imparts distinct chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Uridylic acid, 2’-deoxy-2’-fluoro- typically involves the fluorination of a precursor nucleoside. One common method is the reaction of 2’-deoxyuridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an anhydrous solvent, often dichloromethane, at low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of 5’-Uridylic acid, 2’-deoxy-2’-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Purification is achieved through techniques such as crystallization and chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Uridylic acid, 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products Formed
The major products formed from these reactions include various fluorinated nucleoside derivatives, which can be further modified for specific applications .
Applications De Recherche Scientifique
5’-Uridylic acid, 2’-deoxy-2’-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Employed in the study of nucleic acid interactions and as a tool for investigating the role of specific nucleosides in biological processes.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis and interfere with cellular replication.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5’-Uridylic acid, 2’-deoxy-2’-fluoro- involves its incorporation into DNA during replication. The presence of the fluorine atom at the 2’ position disrupts the normal base-pairing and inhibits the activity of enzymes such as thymidylate synthase. This leads to the termination of DNA synthesis and induces cell death in rapidly dividing cells, making it a potent antineoplastic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-5-fluorouridine: Another fluorinated nucleoside analog with similar anticancer properties.
2’-Deoxyuridine: The non-fluorinated analog, which lacks the enhanced biological activity conferred by the fluorine atom.
5-Fluorouracil: A widely used chemotherapeutic agent that also targets thymidylate synthase but differs in its structure and mode of administration.
Uniqueness
5’-Uridylic acid, 2’-deoxy-2’-fluoro- is unique due to its specific fluorination at the 2’ position, which enhances its stability and biological activity compared to other nucleoside analogs. This makes it a valuable tool in both research and therapeutic applications .
Propriétés
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN2O8P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)12-2-1-5(13)11-9(12)15/h1-2,4,6-8,14H,3H2,(H,11,13,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGGYPQTXNSBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)




![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)


![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)





